

The Emerging Therapeutic Potential of 6-Bromo-2,3-dihydrobenzofuran-3-amine Derivatives

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Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran-3-amine

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Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.^{[1][2]} The introduction of a bromine atom at the 6-position and an amine at the 3-position creates the **6-Bromo-2,3-dihydrobenzofuran-3-amine** core, a structure of increasing interest for therapeutic applications. This technical guide synthesizes the current understanding of this chemical class, detailing its synthesis, exploring its diverse biological activities, and elucidating key structure-activity relationships. We provide an in-depth analysis of its potential as a modulator of central nervous system targets, an antimicrobial agent, and an anticancer therapeutic, supported by detailed experimental protocols and data-driven insights to guide future research and development efforts.

The 2,3-Dihydrobenzofuran Scaffold: A Foundation for Bioactivity

The fusion of a benzene ring with a dihydrofuran ring creates the 2,3-dihydrobenzofuran (or coumaran) system. This structure is not merely a synthetic curiosity but is found in a range of natural products and serves as a versatile scaffold for developing pharmacologically active agents.^{[3][4]} Its conformational rigidity and the specific spatial arrangement of its substituents

allow for precise interactions with biological targets. The core structure has been successfully leveraged to develop compounds with a wide array of therapeutic properties, including anti-inflammatory, analgesic, antihyperglycemic, and antitumor activities.[5][6]

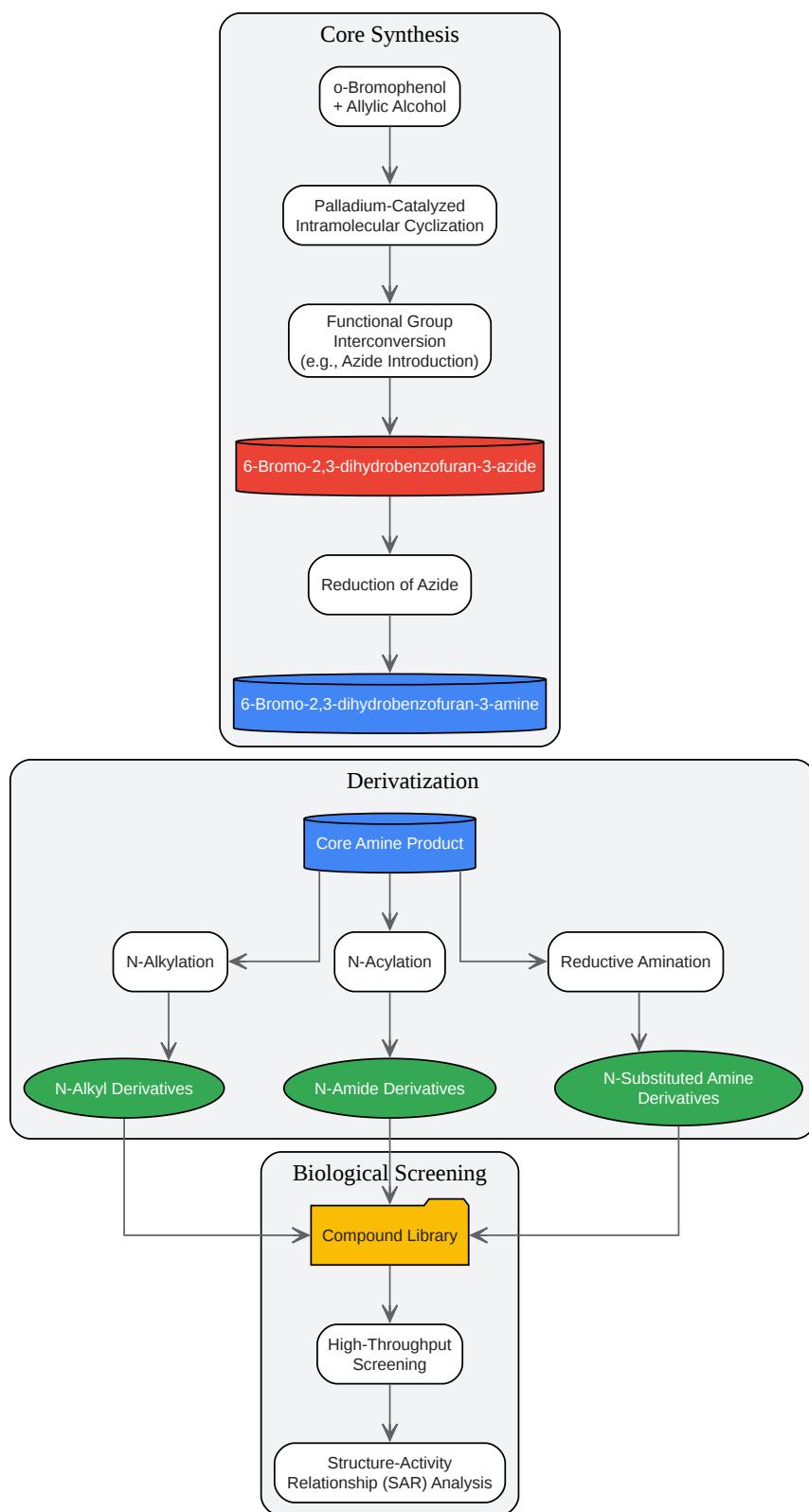
The specific derivative, **(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine**, is noted as a key chiral intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[7] The bromine substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity, and may participate in halogen bonding with target proteins. The amine group at the C-3 position is a critical pharmacophore, capable of forming hydrogen bonds and salt bridges, which are fundamental for receptor recognition and binding.

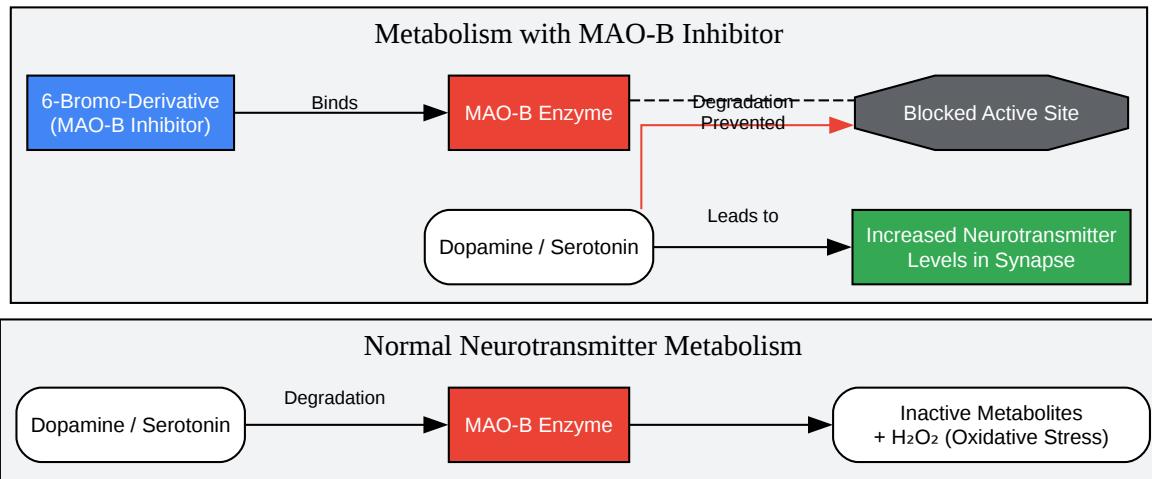
Synthetic Pathways and Derivatization

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various organic chemistry methodologies. Modern approaches include transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation followed by carbooxylation of 1,3-dienes, and enantioselective Pd-catalyzed Heck/Tsui-Trost reactions of o-bromophenols.[8] These methods offer high efficiency and control over stereochemistry, which is crucial for producing enantiomerically pure pharmaceutical intermediates.[8]

Diagram: General Synthetic Strategy

The following diagram illustrates a conceptual workflow for the synthesis and diversification of the target compounds.





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